

Application Notes and Protocols for Argipressin Infusion in In Vivo Rat Studies

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Compound of Interest

Compound Name: Argipressin

Cat. No.: B549350

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These application notes provide a comprehensive overview and detailed protocols for the continuous intravenous infusion of **Argipressin** (Arginine Vasopressin) in in vivo rat studies. This document is intended to guide researchers in designing and executing experiments to investigate the physiological and pathophysiological effects of **Argipressin**, particularly in models of shock and renal function.

Introduction

Argipressin, a nonapeptide hormone synthesized in the hypothalamus and released from the posterior pituitary, plays a crucial role in regulating water homeostasis and blood pressure. Its effects are mediated through interactions with at least three G-protein coupled receptor subtypes: V1a, V1b, and V2. In research settings, particularly in rodent models, **Argipressin** infusion is a valuable tool for studying its therapeutic potential in conditions such as septic and hemorrhagic shock, where it acts as a potent vasopressor.

Quantitative Data Summary

The following tables summarize reported dosages of **Argipressin** used in in vivo rat studies for various applications. It is critical to note that the optimal dose can vary depending on the specific research question, the rat strain, and the experimental model.

Table 1: **Argipressin** Infusion Doses in Rat Models

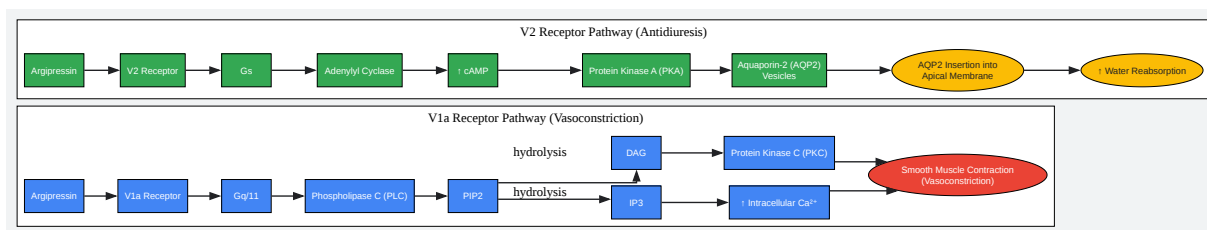
Application/Model	Dosage Range	Route of Administration	Reference
Renal Hemodynamics	0.8 - 1000 pmol/h/100g body weight	Intravenous	[1]
Hemorrhagic Shock (Bolus)	0.1 - 0.4 U/kg	Intravenous	[2]
Hemorrhagic Shock (Continuous)	0.04 - 0.08 U/kg/min	Intravenous	[2]
Hemorrhagic Shock (Continuous)	0.1 - 2 U/kg/h	Intravenous	[2]
General Hypotension (Maximum)	0.12 U/kg/h	Intravenous	[1]
Gastrointestinal Bleeding (Maximum)	0.6 U/kg/h	Intravenous	[1]
Spatial Learning Extinction	1.0 or 5.0 µg/kg	Subcutaneous	

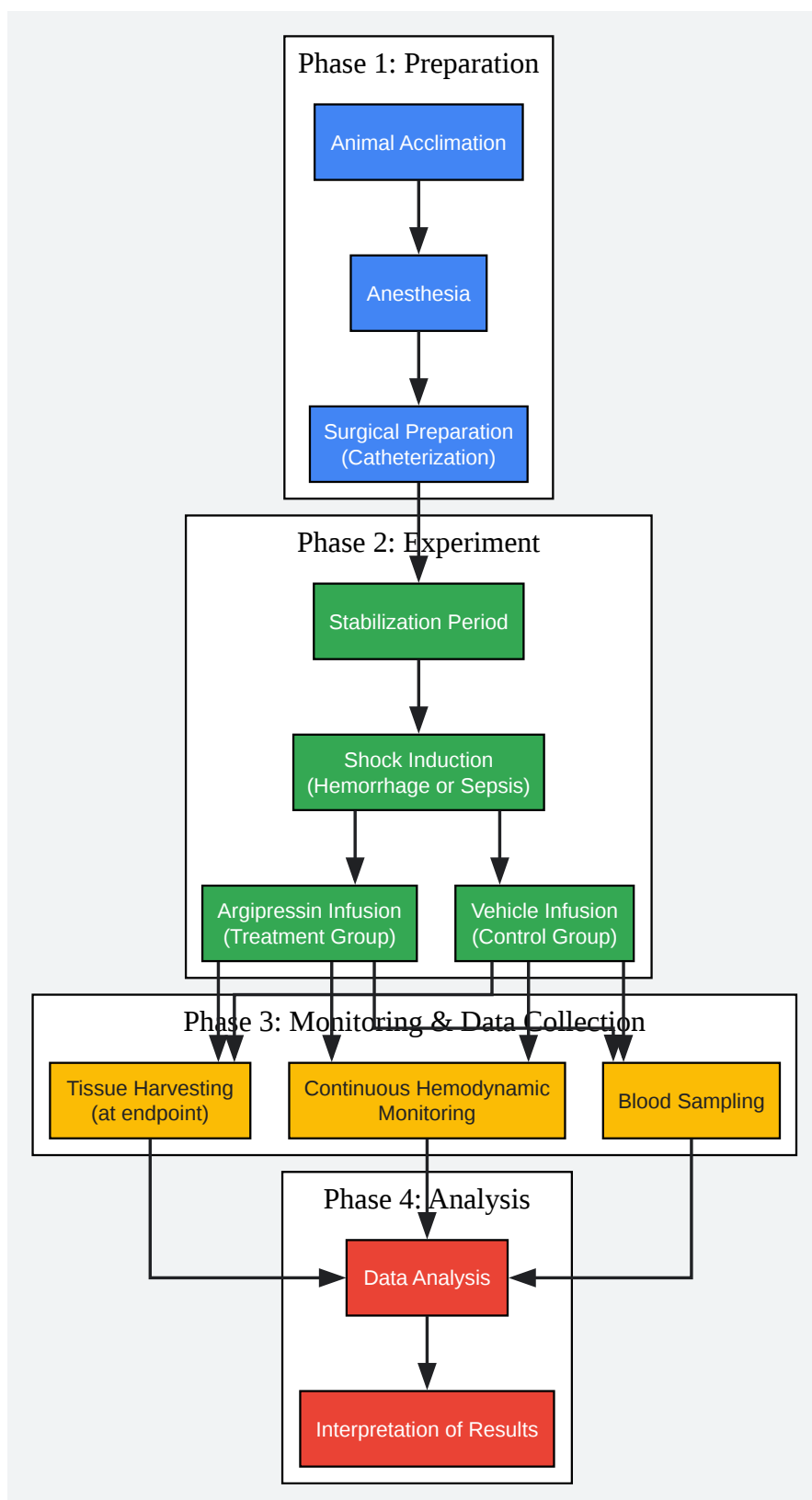
Table 2: **Argipressin** Infusion Preparation and Rate Examples

Prescribed Amount	Dilution	Final Concentration	Infusion Rate (1 mL/hour)
2.5 units/kg	Dilute in 50 mL 0.9% NaCl or 5% Glucose	0.05 units/kg/mL	0.05 units/kg/hour
5 units/kg	Dilute in 50 mL 0.9% NaCl or 5% Glucose	0.1 units/kg/mL	0.1 units/kg/hour
10 units/kg	Dilute in 50 mL 0.9% NaCl or 5% Glucose	0.2 units/kg/mL	0.2 units/kg/hour

Signaling Pathways

Argipressin exerts its effects by binding to specific receptors, primarily the V1a and V2 receptors, which activate distinct intracellular signaling cascades.





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References

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- 2. Vasopressin in Hemorrhagic Shock: A Systematic Review and Meta-Analysis of Randomized Animal Trials - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
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